1-[3-(3-methoxyphenoxy)propyl]piperidine
Description
Properties
IUPAC Name |
1-[3-(3-methoxyphenoxy)propyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-14-7-5-8-15(13-14)18-12-6-11-16-9-3-2-4-10-16/h5,7-8,13H,2-4,6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNMJJGIALMEMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366087 | |
| Record name | 1-[3-(3-methoxyphenoxy)propyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5359-96-6 | |
| Record name | 1-[3-(3-methoxyphenoxy)propyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[3-(3-methoxyphenoxy)propyl]piperidine typically involves the reaction of 3-piperidinopropanol with sodium hydride in an appropriate solvent. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-[3-(3-methoxyphenoxy)propyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be modified by introducing different substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperidine derivatives .
Scientific Research Applications
1-[3-(3-methoxyphenoxy)propyl]piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its calcium channel blocking activity makes it a valuable tool for studying cellular processes that involve calcium signaling.
Medicine: Potential therapeutic applications include the development of new drugs for treating cardiovascular diseases and neurological disorders.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The primary mechanism of action of 1-[3-(3-methoxyphenoxy)propyl]piperidine involves its ability to block calcium channels. By inhibiting the influx of calcium ions into cells, it can modulate various physiological processes, including muscle contraction, neurotransmitter release, and cell proliferation. The molecular targets and pathways involved in its action include voltage-gated calcium channels and associated signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1-[3-(3-Methoxyphenoxy)propyl]piperidine and Analogues
Structural and Functional Analysis
Pitolisant ()
- Structural divergence: Replaces the 3-methoxyphenoxy group with a 4-chlorophenylpropoxy chain.
- Impact on activity : The chlorophenyl group enhances lipophilicity, improving blood-brain barrier penetration and histamine H₃ receptor antagonism. Clinical studies confirm its efficacy in treating narcolepsy .
- Key difference : Chlorine’s electronegativity vs. methoxy’s electron donation results in distinct receptor interactions.
Ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate ()
- Functional groups : Additional hydroxyl and ethyl ester moieties.
- Applications : Used in receptor binding studies due to improved solubility from the ester group. The hydroxyl group may facilitate hydrogen bonding with biological targets .
1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine ()
- Electron-withdrawing nitro group : Reduces electron density on the aromatic ring, altering reaction pathways (e.g., favoring nucleophilic aromatic substitution). Preliminary studies suggest antimicrobial activity .
HQL-79 ()
- Tetrazole ring: Serves as a bioisostere for carboxylic acids, improving metabolic stability. The benzhydryloxy group contributes to anti-inflammatory effects via non-polar interactions .
Pharmacological and Industrial Relevance
- Methoxy vs. Chloro substituents : Methoxy groups (electron-donating) may favor interactions with polar receptors (e.g., serotonin), while chloro groups (electron-withdrawing) enhance affinity for hydrophobic pockets (e.g., histamine H₃) .
- Ester and hydroxyl modifications : Improve pharmacokinetic properties, such as half-life and bioavailability, critical for drug development .
- Nitro and tetrazole functionalities : Expand synthetic utility in designing prodrugs or enzyme inhibitors .
Q & A
Q. What are the recommended synthetic routes for 1-[3-(3-methoxyphenoxy)propyl]piperidine, and how can purity be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Nucleophilic substitution : Reacting a piperidine derivative with a 3-(3-methoxyphenoxy)propyl halide.
- Protection/deprotection strategies : Using tert-butyloxycarbonyl (Boc) groups to protect reactive amines during synthesis .
- Purification : Column chromatography or recrystallization in ethanol to achieve >95% purity.
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Purity Method |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C | 65–75 | HPLC |
| Deprotection | HCl/dioxane, RT | 85–90 | NMR, LC-MS |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use NIOSH-approved respirators if aerosol formation is likely .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store at 2–8°C in airtight containers away from oxidizers .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Spectroscopic Techniques :
- NMR : Analyze and spectra to confirm methoxyphenoxy and propylpiperidine moieties.
- Mass Spectrometry : Compare observed molecular ion peaks with theoretical m/z values .
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity .
Advanced Research Questions
Q. How can contradictory data in receptor-binding studies involving this compound be resolved?
Contradictions may arise due to:
- Receptor subtype selectivity : Use radioligand binding assays (e.g., with -labeled antagonists) to differentiate affinity for serotonin (5-HT) vs. dopamine receptors.
- Allosteric modulation : Perform functional assays (e.g., cAMP accumulation) to assess indirect effects .
- Computational modeling : Apply molecular docking (AutoDock Vina) to predict binding poses and validate with mutagenesis studies .
Q. What methodologies are recommended for studying its metabolic stability in preclinical models?
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
- Metabolite ID : Use high-resolution MS (HRMS) to detect phase I/II metabolites.
- CYP inhibition screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
Q. How can computational tools enhance the design of derivatives with improved pharmacological profiles?
- QSAR modeling : Corrogate steric/electronic parameters (e.g., logP, polar surface area) with activity data to guide substituent selection.
- Reaction path prediction : Use quantum chemical calculations (Gaussian) to optimize synthetic routes and reduce trial-and-error experimentation .
- ADME prediction : SwissADME or pkCSM to forecast bioavailability and blood-brain barrier penetration .
Q. What experimental strategies can address low solubility in aqueous buffers?
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or DMSO-water mixtures (<1% DMSO) .
- Salt formation : Synthesize hydrochloride or phosphate salts to enhance hydrophilicity.
- Nanoformulation : Encapsulate in PLGA nanoparticles and characterize via dynamic light scattering (DLS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
